Arsine, bis(2-chloroethoxy)chloro-
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Overview
Description
Arsine, bis(2-chloroethoxy)chloro- is an organoarsenic compound with the molecular formula C4H8AsCl3O2 It is a derivative of arsine, where the hydrogen atoms are substituted with bis(2-chloroethoxy) and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine, bis(2-chloroethoxy)chloro- typically involves the reaction of arsenic trichloride with 2-chloroethanol under controlled conditions. The reaction can be represented as follows:
AsCl3+2ClCH2CH2OH→As(OCH2CH2Cl)2Cl+2HCl
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of arsenic compounds. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of arsine, bis(2-chloroethoxy)chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification steps are also scaled up, often involving continuous distillation and advanced filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Arsine, bis(2-chloroethoxy)chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert the compound back to its parent arsine or other reduced forms.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic trioxide and other arsenic oxides.
Reduction: Arsine and its derivatives.
Substitution: Various substituted arsine compounds depending on the nucleophile used.
Scientific Research Applications
Arsine, bis(2-chloroethoxy)chloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of arsine, bis(2-chloroethoxy)chloro- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It can also interfere with DNA synthesis and repair, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl substituents, used in organic synthesis and as a solvent.
Bis(2-chloroethoxy)ethyl ether: Similar structure but with an additional ethoxy group, used in the synthesis of specialized chemicals.
Uniqueness
Arsine, bis(2-chloroethoxy)chloro- is unique due to its combination of chloro and ethoxy groups attached to an arsenic center. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
66968-09-0 |
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Molecular Formula |
C4H8AsCl3O2 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
chloro-bis(2-chloroethoxy)arsane |
InChI |
InChI=1S/C4H8AsCl3O2/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |
InChI Key |
FWIZIEASORQMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)O[As](OCCCl)Cl |
Origin of Product |
United States |
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